5-(3,5-dimethyl-2-pyrazol-1-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
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Overview
Description
5-(3,5-dimethyl-2-pyrazol-1-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features both pyrazole and imidazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural complexity .
Preparation Methods
The synthesis of 5-(3,5-dimethyl-2-pyrazol-1-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate pyrazole and imidazole derivatives under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the pyrazole or imidazole rings. Common reagents include secondary amines, morpholine, and hydrazine hydrate, which can lead to the formation of various derivatives.
Scientific Research Applications
5-(3,5-dimethyl-2-pyrazol-1-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole and imidazole derivatives, such as:
- 3,5-dimethyl-1-phenylpyrazole
- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of pyrazole and imidazole rings in 5-(3,5-dimethyl-2-pyrazol-1-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
5-(3,5-dimethyl-2-pyrazol-1-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-10-7-11(2)14(22-6-4-5-17-22)12(8-10)15-19-13-9-18-21(3)16(13)20-15/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSQPHLFBXOIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=NC3=C(N2)C=NN3C)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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